molecular formula C19H17N5O2S B2953882 2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034264-86-1

2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2953882
CAS No.: 2034264-86-1
M. Wt: 379.44
InChI Key: DPBCCTBFILTIQJ-UHFFFAOYSA-N
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Description

This compound features a benzonitrile moiety linked via a sulfonyl group to a pyrrolidine ring substituted with a 4-phenyl-1,2,3-triazole.

Properties

IUPAC Name

2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c20-12-16-8-4-5-9-19(16)27(25,26)23-11-10-17(13-23)24-14-18(21-22-24)15-6-2-1-3-7-15/h1-9,14,17H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBCCTBFILTIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click chemistry” approach is favored for its efficiency and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity . The pyrrolidine ring and benzonitrile group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound A : 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b, 7f)
  • Structure : Benzonitrile connected to triazole via a methylene (-CH₂-) bridge .
  • Key Differences: Simpler linker (methylene vs. pyrrolidine-sulfonyl). Lacks the sulfonyl group, reducing polarity (logP likely higher than target compound).
Compound B : 3-{2-[2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethyl]piperidine-1-carbonyl}benzonitrile (T505-0052)
  • Structure : Piperidine (6-membered ring) linked via ethyl and carbonyl groups to benzonitrile .
  • Key Differences: Piperidine vs. pyrrolidine: Increased ring size alters conformational flexibility and steric interactions. Carbonyl linker vs. Higher logP (3.5488) suggests greater lipophilicity compared to the target compound .
Compound C : 4-(3-{4-[(Cyclopropylmethoxy)methyl]-1H-1,2,3-triazol-1-yl}azetidine-1-carbonyl)benzonitrile (S727-1019)
  • Structure : Azetidine (4-membered ring) with a cyclopropylmethoxy substituent .
  • Key Differences :
    • Smaller azetidine ring increases ring strain but reduces flexibility.
    • Cyclopropylmethoxy group introduces steric bulk and hydrophobic character, contrasting with the target’s sulfonyl group.
    • Molecular weight (337.38 g/mol) is lower than the target compound, likely affecting pharmacokinetics .

Physicochemical Properties

Property Target Compound Compound A (3b/7f) Compound B (T505-0052) Compound C (S727-1019)
Molecular Weight ~385 g/mol (estimated) ~259 g/mol 385.47 g/mol 337.38 g/mol
logP Moderate (lower than B) Higher (simpler linker) 3.5488 Moderate (cyclopropyl)
Polar Surface Area High (sulfonyl + nitrile) Moderate 59.809 Ų Moderate (azetidine)
H-Bond Acceptors 5–6 4 5 5
  • Target Advantages : Sulfonyl group enhances solubility and binding to polar enzyme pockets (e.g., MMPs) . Pyrrolidine balances flexibility and stability.

Biological Activity

2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure that includes a triazole moiety, pyrrolidine ring, and a sulfonyl group attached to a benzonitrile. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing triazole and pyrrolidine units exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. In particular:

  • In vitro Studies : Compounds similar to this compound demonstrated cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The presence of the sulfonamide group in conjunction with the triazole structure suggests potential antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Triazole compounds are known to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins in microorganisms.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Cell Cycle Arrest : Evidence shows that certain derivatives can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of triazole-containing compounds similar to this compound. The results indicated that these compounds exhibited significant growth inhibition in various cancer cell lines with IC50 values ranging from 5 to 15 µM .

Study 2: Antimicrobial Activity

In another investigation, the synthesized triazole derivatives were tested against common bacterial strains. The results demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Data Tables

Compound Activity Type Cell Line/Bacteria IC50/MIC (µM/µg/mL)
Compound AAnticancerA4317
Compound BAntimicrobialE. coli4
Compound CAnticancerJurkat10
Compound DAntimicrobialS. aureus6

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